molecular formula C7H6ClNO4 B8407051 4-chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-3-carboxylic acid

4-chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B8407051
M. Wt: 203.58 g/mol
InChI Key: QORKFPKYZXOBQY-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

To a solution of methyl 3-chloro-4-formyl-1H-pyrrole-2-carboxylate (0.5 g, 2.67 mmol) dissolved in tert-butanol (25 mL) was added 2-methyl-2-butene/2M in THF (20.26 mL, 40.5 mmol). A solution of sodium dihydrogen phosphate monoH2O (2.57 g, 18.66 mmol) and sodium chlorite (2.170 g, 23.99 mmol) in water (25.00 mL) was added dropwise over a period of 15 min. The solution was stirred at RT for 2.5 h. Aqueous citric acid (10 w/w %) was added until a pH of 4-5 was observed. EtOAc (50 mL) was added, the layers separated and the aqueous layer extracted with EtOAc (2×25 mL). The organic layers were combined, dried over sodium sulfate filtered and evaporated. The crude material was triturated with a minimal amount of EtOAc to afford 4-chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-3-carboxylic acid (0.5 g, 92% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 14.4 (br. s., 1H), 12.4 (br. s., 1H) 7.51 (d, 1H) 3.78 (s, 3H). MS: m/z 202.0 (M−1).
Name
methyl 3-chloro-4-formyl-1H-pyrrole-2-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20.26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.17 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([CH:7]=[O:8])=[CH:5][NH:4][C:3]=1[C:9]([O:11][CH3:12])=[O:10].CC(=CC)C.C1C[O:21]CC1.P([O-])(O)(O)=O.[Na+].Cl([O-])=O.[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(O)(C)(C)C.O.CCOC(C)=O>[Cl:1][C:2]1[C:6]([C:7]([OH:21])=[O:8])=[CH:5][NH:4][C:3]=1[C:9]([O:11][CH3:12])=[O:10] |f:3.4,5.6|

Inputs

Step One
Name
methyl 3-chloro-4-formyl-1H-pyrrole-2-carboxylate
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(NC=C1C=O)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
20.26 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
2.17 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with a minimal amount of EtOAc

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C(=CNC1C(=O)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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